1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one is a chemical compound featuring a piperidine ring substituted with a hydroxypropan-2-yl group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 4-(2-hydroxypropan-2-yl)piperidine with prop-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The prop-2-en-1-one moiety can be reduced to form a saturated ketone.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 1-[4-(2-oxopropan-2-yl)piperidin-1-yl]prop-2-en-1-one.
Reduction: Formation of 1-[4-(2-hydroxypropan-2-yl)piperidin-1-yl]propan-1-one.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(1-oxo-3-phenyl-2-propenyl)piperidine: Shares a similar piperidine and prop-2-en-1-one structure but with a phenyl group instead of a hydroxypropan-2-yl group.
4-(2-hydroxypropan-2-yl)phenyl]ethanone: Contains a hydroxypropan-2-yl group but differs in the aromatic ring structure.
Uniqueness: 1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and a hydroxypropan-2-yl group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
1-[4-(2-hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-4-10(13)12-7-5-9(6-8-12)11(2,3)14/h4,9,14H,1,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYQQFCZWJPUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(CC1)C(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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